1-(2,4-Difluoro-3,5-dimethoxyphenyl)ethan-1-ol
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Overview
Description
1-(2,4-Difluoro-3,5-dimethoxyphenyl)ethan-1-ol is an organic compound characterized by the presence of two fluorine atoms and two methoxy groups attached to a phenyl ring, with an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluoro-3,5-dimethoxyphenyl)ethan-1-ol typically involves the reaction of 2,4-difluoro-3,5-dimethoxybenzaldehyde with a suitable reducing agent. Commonly used reducing agents include sodium borohydride or lithium aluminum hydride, which facilitate the reduction of the aldehyde group to an alcohol group under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation processes. This method ensures higher yields and purity of the final product. The reaction is typically carried out in a solvent such as ethanol or methanol, with the presence of a catalyst like palladium on carbon.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Difluoro-3,5-dimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: 1-(2,4-Difluoro-3,5-dimethoxyphenyl)ethanal or 1-(2,4-Difluoro-3,5-dimethoxyphenyl)ethanoic acid.
Reduction: 1-(2,4-Difluoro-3,5-dimethoxyphenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,4-Difluoro-3,5-dimethoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluoro-3,5-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with enzymes or receptors. The methoxy groups contribute to its lipophilicity, facilitating its passage through biological membranes. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
- 1-(2,4-Difluorophenyl)ethan-1-ol
- 1-(3,5-Dimethoxyphenyl)ethan-1-ol
- 1-(2,4-Difluoro-3,5-dimethoxyphenyl)ethanone
Uniqueness: 1-(2,4-Difluoro-3,5-dimethoxyphenyl)ethan-1-ol is unique due to the combination of fluorine and methoxy substituents on the phenyl ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12F2O3 |
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Molecular Weight |
218.20 g/mol |
IUPAC Name |
1-(2,4-difluoro-3,5-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H12F2O3/c1-5(13)6-4-7(14-2)9(12)10(15-3)8(6)11/h4-5,13H,1-3H3 |
InChI Key |
XYMCNUNSYULMPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C(=C1F)OC)F)OC)O |
Origin of Product |
United States |
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